4-iodo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with iodine and methyl groups, a benzothiazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized from 2-aminothiophenol and a suitable aldehyde or ketone.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in the pyrazole ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the benzothiazole moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide could yield a sulfone derivative.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-iodo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The benzothiazole moiety is known to interact with various biological targets, while the pyrazole ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-iodo-1-methyl-1H-pyrazole: This compound shares the pyrazole ring and iodine substitution but lacks the benzothiazole and carboxamide groups.
1-methyl-4-iodopyrazole: Similar to the above, but with a different substitution pattern on the pyrazole ring.
4-iodotoluene: Contains the iodine substitution but lacks the pyrazole and benzothiazole moieties.
Uniqueness
4-iodo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide is unique due to its combination of a pyrazole ring, benzothiazole moiety, and carboxamide group. This unique structure provides a versatile scaffold for various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H11IN4O3S2 |
---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
4-iodo-2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11IN4O3S2/c1-18-11(8(14)6-15-18)12(19)17-13-16-9-4-3-7(23(2,20)21)5-10(9)22-13/h3-6H,1-2H3,(H,16,17,19) |
InChI Key |
DLWILKFSSZZZIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.